endo-BCN-PEG2-PFP ester
Overview
Description
endo-BCN-PEG2-PFP ester is a compound used primarily in the field of click chemistry. It is a polyethylene glycol-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group and a pentafluorophenyl (PFP) ester group. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
Mechanism of Action
- The E3 ligase recognizes the target protein and tags it for degradation via the ubiquitin-proteasome system .
- Downstream effects include reduced cellular levels of the target protein, impacting relevant pathways .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Endo-BCN-PEG2-PFP ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction is facilitated by the PFP (pentafluorophenyl) ester group, which is more stable in aqueous solutions compared to NHS (N-hydroxysuccinimide) esters . The BCN group in this compound allows it to participate in SPAAC reactions, enabling the conjugation of biomolecules without the need for copper catalysts, thus preserving the integrity of sensitive biological systems .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules within cells. This compound can affect cell signaling pathways by altering the function of key proteins involved in these pathways. For instance, the conjugation of this compound to signaling proteins can modulate their activity, leading to changes in downstream signaling events . Additionally, this compound can impact gene expression by targeting transcription factors or other regulatory proteins, thereby influencing cellular metabolism and other vital processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through its PFP ester group. This interaction typically results in the inhibition or activation of enzymes, depending on the nature of the target protein . The BCN group facilitates the SPAAC reaction, allowing this compound to bind selectively to azide-containing biomolecules. This selective binding can lead to the degradation of target proteins via the ubiquitin-proteasome system when used in the context of PROTACs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo hydrolysis or other degradation processes, which can affect its efficacy in biochemical assays. Long-term studies have shown that this compound can maintain its activity for extended periods under optimal storage conditions, but its stability may decrease under less favorable conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively modify target proteins without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired biochemical modifications without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modifying key enzymes involved in metabolic processes . For example, this compound can inhibit or activate enzymes in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by factors such as its molecular size, charge, and hydrophobicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or other organelles, where it can modify target proteins and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG2-PFP ester typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from commercially available cyclooctyne derivatives.
Attachment of PEG Linker: The BCN group is then conjugated to a polyethylene glycol (PEG) linker. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of PFP Ester: Finally, the PFP ester group is introduced by reacting the PEGylated BCN with pentafluorophenol in the presence of a coupling agent
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps sequentially.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG2-PFP ester undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group reacts with azide-containing molecules in a copper-free click reaction.
Nucleophilic Substitution: The PFP ester group can react with nucleophiles such as amines to form stable amide bonds
Common Reagents and Conditions
SPAAC Reaction: Typically carried out in aqueous or organic solvents at room temperature. No catalyst is required.
Nucleophilic Substitution: Conducted in the presence of a base such as triethylamine (TEA) in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF)
Major Products Formed
SPAAC Reaction: Forms triazole-linked conjugates.
Nucleophilic Substitution: Produces amide-linked conjugates
Scientific Research Applications
endo-BCN-PEG2-PFP ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.
Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Plays a crucial role in the development of PROTACs for targeted protein degradation, which is a promising approach for drug discovery.
Industry: Employed in the production of advanced materials and nanotechnology applications
Comparison with Similar Compounds
Similar Compounds
endo-BCN-PEG4-PFP ester: Similar structure but with a longer PEG linker.
Propargyl-PEG1-NHS ester: Contains a propargyl group instead of BCN and an N-hydroxysuccinimide (NHS) ester instead of PFP ester
Uniqueness
endo-BCN-PEG2-PFP ester is unique due to its combination of a BCN group and a PFP ester group, which allows for versatile bioconjugation applications through both SPAAC and nucleophilic substitution reactions .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F5NO6/c25-18-19(26)21(28)23(22(29)20(18)27)36-17(31)7-9-33-11-12-34-10-8-30-24(32)35-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSLFTLVSWOAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401108188 | |
Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421932-53-7 | |
Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421932-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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